molecular formula C21H27N3O3 B1678457 Pirodavir CAS No. 124436-59-5

Pirodavir

Número de catálogo: B1678457
Número CAS: 124436-59-5
Peso molecular: 369.5 g/mol
Clave InChI: KCHIOGFOPPOUJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

In Vitro Efficacy

In laboratory studies, pirodavir has demonstrated the ability to inhibit 80% of rhinovirus strains at concentrations as low as 0.064 micrograms/ml . Additionally, it has been effective against 16 enterovirus strains with an EC80 of approximately 1.3 micrograms/ml . The compound's effectiveness is attributed to its interaction with viral capsid proteins, rendering susceptible viruses noninfectious .

Prophylactic Use

This compound has been evaluated in several clinical trials for its prophylactic capabilities against rhinovirus infections:

  • Intranasal Administration : In double-blind, controlled trials involving intranasal this compound (2 mg per dose), significant reductions in infection rates were observed. When administered six times daily, only 58% of treated subjects developed an infection compared to 100% in the placebo group (P = 0.015). Clinical colds developed in 8% of this compound-treated subjects versus 54% in the placebo group, indicating an efficacy rate of approximately 85% .
  • Timing of Administration : Studies showed that initiating treatment within 10 minutes post-infection was critical for effectiveness. Delayed administration (24 hours after challenge) resulted in reduced virus shedding but no significant clinical benefits .

Therapeutic Use

Despite its promising prophylactic effects, this compound has faced challenges in therapeutic settings:

  • Clinical trials indicated that while this compound showed antiviral effects against naturally occurring rhinovirus colds, it did not translate into clinical benefits when used therapeutically . The pharmacokinetics of this compound may limit its effectiveness in treating established infections due to rapid hydrolysis to inactive forms in vivo .

Comparative Efficacy with Other Antiviral Agents

This compound has been compared with other antiviral agents such as pleconaril and vapendavir:

Agent Target Viruses Efficacy Administration Route
This compoundRhinoviruses, EnterovirusesProphylactic efficacy shown; limited therapeutic successIntranasal
PleconarilRhinovirusesEffective against multiple strainsOral
VapendavirRhinovirusesPromising results in asthma patientsOral

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

  • A study conducted by McKinlay et al., published in Antimicrobial Agents and Chemotherapy, highlighted this compound's broad-spectrum activity against human rhinovirus strains and enteroviruses in vitro, supporting its potential for further development as a therapeutic agent .
  • Research presented at the International Conference on Antiviral Research indicated that while this compound inhibited enterovirus D68 replication modestly, further modifications to its structure could enhance efficacy against this virus .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: . La síntesis implica múltiples pasos, incluyendo la nitración, la reducción y la esterificación, en condiciones controladas para asegurar que se obtiene el producto deseado con alta pureza.

Métodos de producción industrial: La producción industrial de Pirodavir implica el uso de reactores a gran escala y un control preciso de las condiciones de reacción para mantener la consistencia y el rendimiento. El proceso incluye el uso de disolventes y catalizadores para facilitar las reacciones y los pasos de purificación, como la cristalización y la cromatografía, para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Pirodavir experimenta diversas reacciones químicas, incluyendo:

    Oxidación: this compound puede oxidarse en condiciones específicas para formar óxidos correspondientes.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

    Sustitución: this compound puede experimentar reacciones de sustitución donde los grupos funcionales se sustituyen por otros grupos.

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede dar lugar a varios derivados sustituidos de this compound .

Comparación Con Compuestos Similares

Actividad Biológica

Pirodavir, also known as R77975, is a synthetic compound classified as a capsid-binding inhibitor with significant antiviral activity, particularly against picornaviruses, including human rhinoviruses (HRVs). Its mechanism involves binding to the viral capsid, thereby preventing the virus from attaching to host cells and inhibiting viral replication. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Antiviral Efficacy

This compound has demonstrated broad-spectrum antiviral activity against various strains of HRVs. In one study, it inhibited 80 out of 100 HRV strains at a concentration of 64 ng/ml. Additionally, it was effective against 16 enterovirus strains with a mean 80% inhibitory concentration (IC80) of 1,300 ng/ml .

Table 1: Summary of this compound's Antiviral Activity

Virus TypeNumber of Strains TestedConcentration for 80% Inhibition (ng/ml)
Human Rhinovirus10064
Enteroviruses161,300

Pharmacokinetics and Clinical Trials

Despite its potent in vitro activity, this compound exhibited poor pharmacokinetics in clinical settings. It was found to be ineffective when administered intranasally due to rapid hydrolysis to an inactive form in vivo. However, it showed promise in prophylactic applications, indicating that its effectiveness may be better suited for prevention rather than treatment .

Case Study: Intranasal Administration

In a controlled study evaluating the safety and efficacy of intranasal this compound in experimental models, researchers noted that while the compound had strong antiviral properties in vitro, the therapeutic effects were not replicated in vivo due to rapid degradation . This highlights the need for alternative delivery methods or formulations that enhance bioavailability.

This compound functions primarily as a capsid-binding agent. By binding to the viral capsid, it prevents the conformational changes necessary for viral entry into host cells. This mode of action is critical for its antiviral efficacy against rhinoviruses and other related picornaviruses .

Structure-Activity Relationship (SAR)

Research into this compound analogs has led to the development of new compounds that maintain antiviral activity while improving pharmacokinetic profiles. For instance, modifications to the central hydrocarbon chain have resulted in novel derivatives with enhanced potency and reduced toxicity compared to this compound itself .

Comparative Studies

Recent studies have compared this compound with newer compounds designed based on its structure. For example, BTA39 and BTA188 are pyridazinyl oxime ether derivatives that have shown similar or superior inhibitory effects against HRV strains while demonstrating favorable safety profiles .

Table 2: Comparative Efficacy of this compound and Its Derivatives

CompoundIC50 (nM)IC90 (nM)CC50 (nM)Selectivity Index
This compound2.32.37,4653,249
BTA391.01.512,88712,887
BTA1880.8114,706588

Propiedades

IUPAC Name

ethyl 4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-26-21(25)18-5-7-19(8-6-18)27-15-12-17-10-13-24(14-11-17)20-9-4-16(2)22-23-20/h4-9,17H,3,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHIOGFOPPOUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869699
Record name Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124436-59-5
Record name Pirodavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124436595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirodavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl 4-{2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRODAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML697718K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 10.4 parts of 3-chloro-6-methylpyridazine, 22.4 parts of ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate (1:1), 8.6 parts of sodium carbonate and 0.9 parts of N,N-dimethylformamide was stirred for 3 hours in an oil bath at ±150° C. After cooling, water and dichloromethane were added and the layers were separated. The organic layer was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and ethanol (99:1 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of 2,2'-oxybixpropane and 2-propanone (75:25 by volume). The precipitated product as filtered off and dried, yielding 17 parts (56.8%) of ethyl 4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy ]benzoate; mp. 130.1° C. (comp. 1).
[Compound]
Name
10.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pirodavir
Reactant of Route 2
Reactant of Route 2
Pirodavir
Reactant of Route 3
Reactant of Route 3
Pirodavir
Reactant of Route 4
Reactant of Route 4
Pirodavir
Reactant of Route 5
Reactant of Route 5
Pirodavir
Reactant of Route 6
Reactant of Route 6
Pirodavir
Customer
Q & A

Q1: What is the primary mechanism of action of Pirodavir?

A1: this compound is a capsid-binding antiviral agent that exhibits broad-spectrum activity against picornaviruses, particularly rhinoviruses. [, , ]. It exerts its antiviral effect by binding to the viral capsid, specifically within a hydrophobic pocket beneath the canyon floor of the virus [].

Q2: How does this compound binding to the viral capsid inhibit viral replication?

A2: this compound binding to the viral capsid interferes with several crucial steps in the viral replication cycle:

  • Inhibition of Attachment/Entry: For certain rhinovirus serotypes, like human rhinovirus 9, this compound can directly block the virus's ability to attach to host cells [].
  • Stabilization of Viral Capsid: this compound binding stabilizes the viral capsid, rendering it resistant to changes in pH and temperature. This stabilization prevents the virus from uncoating its RNA genome inside the host cell, a necessary step for replication [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the specific molecular formula and weight of this compound are not provided in the provided research papers.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not include detailed spectroscopic data for this compound.

Q5: How do structural modifications of this compound affect its antiviral activity?

A7: * Central Hydrocarbon Chain: Modifying the central hydrocarbon chain of this compound can influence both its cytotoxicity and antiviral activity. For instance, the replacement of the oxygen atom in the central chain with an amino group led to decreased activity against rhinoviruses and polioviruses []. Conversely, incorporating an -ethoxy-propoxy- group into the central chain (as in compound I-6602) resulted in reduced cell toxicity and enhanced anti-rhinovirus activity [].* Oxime Ether Group: Replacing the ester group in this compound with an oxime ether group yielded compounds like compound 14, which exhibited excellent anti-HRV activity and good oral bioavailability, addressing a limitation of this compound's susceptibility to hydrolysis [].

Q6: What is known about the pharmacokinetic profile of this compound?

A9: this compound, in its original form, exhibited limited oral bioavailability due to its susceptibility to hydrolysis [, ]. This led to its development as an intranasal formulation for the treatment of rhinovirus infections [, ].

Q7: Is there evidence of resistance development to this compound?

A7: Yes, resistance development is a concern with this compound.

  • Rhinoviruses: Studies show that rhinovirus mutants resistant to an earlier-generation capsid binder, R 61837, exhibited cross-resistance to this compound []. This suggests that mutations within the hydrophobic pocket, the binding site for these compounds, can confer resistance.

Q8: Are there other antiviral agents being explored as alternatives to this compound?

A8: Yes, due to limitations such as limited oral bioavailability and resistance development, research has explored alternative antiviral strategies for rhinovirus and enterovirus infections:

  • Protease Inhibitors: Rupintrivir and SG85 are protease inhibitors targeting the 3C protease essential for viral replication. Both compounds have shown promising in vitro activity against a range of enterovirus serotypes, including EV71 [, ].
  • Host-Targeting Compounds: Enviroxime, a compound that interferes with viral RNA synthesis by targeting host cell factors, has also demonstrated in vitro activity against enteroviruses [].
  • Nucleoside Analogues: MK-0608 is a nucleoside analogue that inhibits viral RNA polymerase and has shown activity against HRV-C [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.